N-Acetyl-alpha-neuraminic acid

Catalog No.
S1928846
CAS No.
21646-00-4
M.F
C11H19NO9
M. Wt
309.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-alpha-neuraminic acid

CAS Number

21646-00-4

Product Name

N-Acetyl-alpha-neuraminic acid

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1

InChI Key

SQVRNKJHWKZAKO-YRMXFSIDSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Synonyms

polySia, polysialic acid

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

Description

The exact mass of the compound O-sialic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Cell-Cell Interactions and Signaling

O-sialic acid on the surface of cells acts as a glycan ligand, influencing cell-cell interactions and signaling pathways. These interactions are essential for various processes like cell adhesion, migration, and differentiation []. Sialidases, enzymes that remove sialic acid residues, can modulate these interactions, highlighting the importance of O-sialic acid in cellular communication [].

Immune System Regulation

O-sialic acid on immune cells and pathogens significantly impacts immune responses. Sialic acid can function as a masking agent, shielding pathogens from immune recognition. Conversely, specific sialic acid modifications can be recognized by immune receptors, triggering immune responses []. Research on O-sialic acid modifications on immune cells and pathogens helps us understand immune regulation and develop strategies for immune modulation in diseases.

Viral Attachment and Infection

Some viruses utilize O-sialic acid as a receptor for attachment to host cells. For instance, the Middle East respiratory syndrome coronavirus (MERS-CoV) preferentially binds to specific O-sialic acid linkages on host cells []. Understanding the role of O-sialic acid in viral attachment is crucial for developing therapeutics that target viral entry into host cells.

Neurological Function and Development

O-sialic acid is abundant in neural tissues and plays a vital role in brain development and function. Polysialic acid, a polymer of sialic acid, is essential for neuronal plasticity and cell adhesion in the developing brain []. Research on O-sialic acid modifications in the brain helps us understand neurological disorders associated with abnormal sialylation.

N-Acetyl-alpha-neuraminic acid, commonly referred to as N-acetylneuraminic acid, is a prominent member of the sialic acid family. It is characterized by its chemical formula C11H19NO9C_{11}H_{19}NO_9 and a molecular weight of approximately 309.27 Da . This compound is an N-acyl derivative of neuraminic acid and plays a crucial role in various biological processes. It is predominantly found in the glycoproteins and glycolipids of mammalian cells, contributing to cellular interactions and signaling pathways .

N-Acetyl-alpha-neuraminic acid exists in an alpha configuration at the anomeric center and is negatively charged at physiological pH, which aids in its interaction with positively charged proteins and pathogens . Its presence is vital for maintaining the structural integrity of cell membranes and facilitating cellular communication.

  • Aldol Condensation: It can undergo reversible aldol condensation with pyruvate to form N-acetylneuraminic acid aldolase .
  • Hydrolysis: This compound can hydrolyze aromatic and aliphatic esters, although it does not exhibit catalytic activity towards amides .
  • Sialidase Activity: N-acetyl-alpha-neuraminic acid exhibits exo-alpha-(2->3)-sialidase activity, which involves cleaving terminal sialic acid residues from glycoproteins and glycolipids, facilitating viral invasion and spread .

N-Acetyl-alpha-neuraminic acid plays a significant role in various biological activities:

  • Viral Interaction: It serves as a receptor for influenza viruses, allowing them to attach to host cells via hemagglutinin, thereby initiating infection .
  • Cellular Functions: The presence of N-acetyl-alpha-neuraminic acid on cell surfaces is crucial for preventing infections by acting as a barrier against pathogens .
  • Nutritional Source for Bacteria: Certain bacteria utilize N-acetyl-alpha-neuraminic acid as a nutrient source, providing both carbon and nitrogen .

The synthesis of N-acetyl-alpha-neuraminic acid can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing enzymes such as N-acetylneuraminate lyase, which catalyzes the formation from N-acetylmannosamine and pyruvate .
  • Chemical Synthesis: Chemical methods involve complex organic reactions that can produce this compound through multiple steps involving protection and deprotection strategies to ensure stereochemistry is maintained.

N-Acetyl-alpha-neuraminic acid has several applications across different fields:

  • Pharmaceuticals: It is used in drug formulations for its role in enhancing bioavailability and efficacy by modifying the pharmacokinetics of drugs .
  • Medical Treatments: In Japan, it is approved under the trade name Acenobel for treating distal myopathy with rimmed vacuoles .
  • Biotechnology: Its role as a receptor in viral infections makes it a target for antiviral drug development.

Research has shown that N-acetyl-alpha-neuraminic acid interacts with various biological molecules:

  • Viral Proteins: Studies indicate that it plays a crucial role in the binding of viral proteins to host cell receptors, facilitating entry into cells .
  • Immune Response: It modulates immune responses by influencing the binding affinity of pathogens to immune cells, thereby affecting infection outcomes .

Several compounds share structural similarities with N-acetyl-alpha-neuraminic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
N-Glycolylneuraminic acidSimilar backbone but differs at the acyl groupFound predominantly in non-human mammals
2-Keto-3-deoxy-D-glycero-D-galacto-nononic acidA precursor in sialic acid biosynthesisPlays a role in metabolic pathways
N-Acetyl-D-mannosamineA precursor for sialic acidsInvolved in glycoprotein synthesis

N-Acetyl-alpha-neuraminic acid stands out due to its predominant presence in human tissues and its critical role in viral pathogenesis compared to its analogs. Its unique structural features allow for specific interactions that are essential for both cellular functions and pathogen-host dynamics.

Physical Description

White crystals; [Sigma-Aldrich MSDS]
Solid

XLogP3

-3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

309.10598118 g/mol

Monoisotopic Mass

309.10598118 g/mol

Heavy Atom Count

21

UNII

04A90EXP8V

Related CAS

82803-97-2

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 10 of 54 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21646-00-4
131-48-6

Wikipedia

N-acetyl-alpha-neuraminic acid

Use Classification

Human Drugs -> EU pediatric investigation plans

General Manufacturing Information

Neuraminic acid, N-acetyl-: ACTIVE

Dates

Modify: 2024-02-18
Haselhorst et al. Sialic acid dependence in rotavirus host cell invasion Nature Chemical Biology, doi: 10.1038/nchembio.134, published online 21 December 2008 http://www.nature.com/naturechemicalbiology
Chan et al. A Direct NMR Method for the Measurement of Competitive Kinetic Isotope Effects. Nature Chemical Biology, doi: 10.1038/nchembio.352, published online 25 April 2010 http://www.nature.com/naturechemicalbiology
Gillingham et al. Chemoenzymatic synthesis of differentially protected 3-deoxysugars Nature Chemistry, doi: 10.1038/nchem.504, published online 17 January 2010 http://www.nature.com/nchem

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